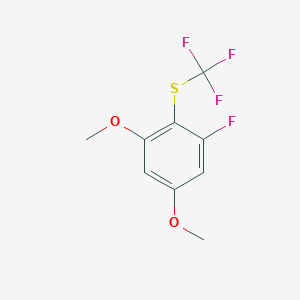
1,5-Dimethoxy-3-fluoro-2-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethoxy-3-fluoro-2-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S It is characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-3-fluoro-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,5-dimethoxybenzene.
Trifluoromethylthiolation: The trifluoromethylthio group is introduced using reagents like trifluoromethylthiolating agents (e.g., CF3SCl) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, efficient purification methods, and waste management.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-3-fluoro-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the fluoro or trifluoromethylthio groups.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones.
Scientific Research Applications
1,5-Dimethoxy-3-fluoro-2-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its unique functional groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Dimethoxy-3-fluoro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The methoxy, fluoro, and trifluoromethylthio groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene: Similar structure but with different substitution patterns.
1,3-Dimethoxybenzene: Lacks the fluoro and trifluoromethylthio groups.
2-Fluoro-1,5-dimethoxybenzene: Similar but without the trifluoromethylthio group.
Uniqueness
1,5-Dimethoxy-3-fluoro-2-(trifluoromethylthio)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H8F4O2S |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
1-fluoro-3,5-dimethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4O2S/c1-14-5-3-6(10)8(7(4-5)15-2)16-9(11,12)13/h3-4H,1-2H3 |
InChI Key |
FBMZJUDXQKLSRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)SC(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


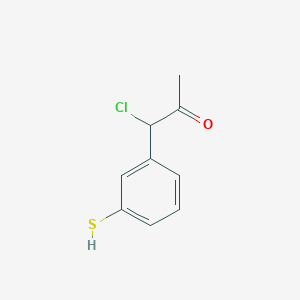
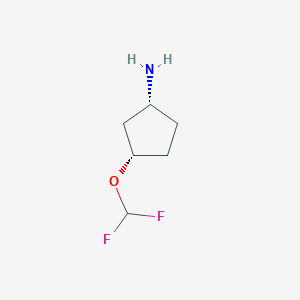
![4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14056118.png)
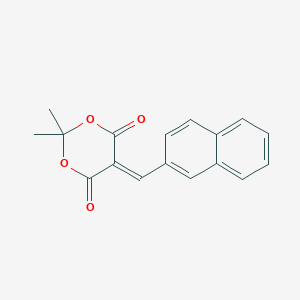
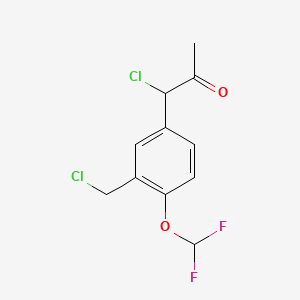
![Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate](/img/structure/B14056131.png)

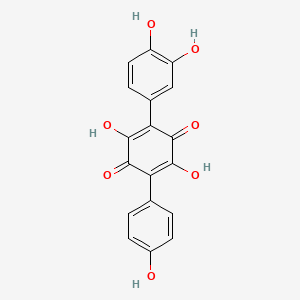
![(R)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14056146.png)
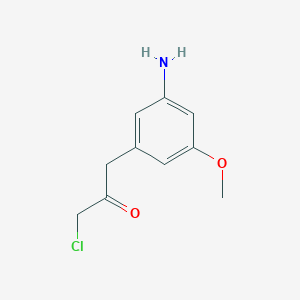
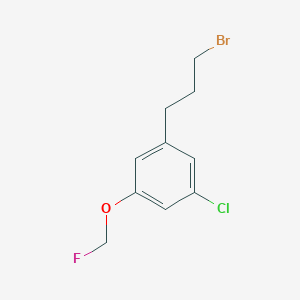
![Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, (R)-](/img/structure/B14056173.png)
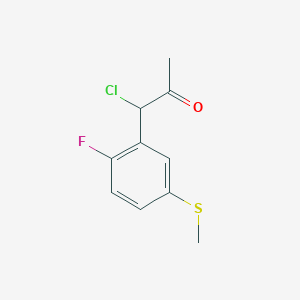
![Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14056187.png)
